2,5-Dichloropyridin-3-amine Hydrochloride: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
2,5-Dichloropyridin-3-amine Hydrochloride: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
Introduction
In modern medicinal chemistry, halogenated heteroaromatics are indispensable building blocks. 2,5-Dichloropyridin-3-amine hydrochloride (CAS: 1955557-10-4; Free base CAS: 78607-32-6) stands out as a highly versatile intermediate[1]. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms and an electron-donating amino group—imparts distinct electronic and steric properties to the pyridine core.
As a Senior Application Scientist, I have observed that the successful functionalization of this molecule hinges on understanding the push-pull electronic dynamics of its ring system. This whitepaper provides an in-depth analysis of its physicochemical characteristics and its critical role in synthesizing cutting-edge therapeutics, specifically bacterial FtsZ inhibitors and mammalian RORγt antagonists.
Chemical Structure and Physicochemical Properties
The pyridine ring in 2,5-dichloropyridin-3-amine is highly electron-deficient due to the inductive electron-withdrawing effects of the nitrogen heteroatom and the two chlorine substituents at the C2 and C5 positions. While the amino group at C3 provides a nucleophilic center, its reactivity is heavily attenuated by the adjacent C2 chlorine. The hydrochloride salt form is often preferred in inventory management as it enhances aqueous solubility, prevents free-base oxidation, and extends shelf-life under ambient storage[1].
Table 1: Physicochemical Profile of 2,5-Dichloropyridin-3-amine Hydrochloride
| Property | Value |
| Chemical Name | 2,5-Dichloropyridin-3-amine hydrochloride |
| CAS Registry Number | 1955557-10-4 (Free base: 78607-32-6) |
| Molecular Formula | C 5 H 5 Cl 3 N 2 (Free base: C 5 H 4 Cl 2 N 2 ) |
| Molecular Weight | 199.46 g/mol (Free base: 163.00 g/mol ) |
| SMILES | Cl.NC1=CC(Cl)=CN=C1Cl |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light |
Data compiled from [1].
Mechanistic Role in Modern Drug Discovery
Bacterial Cell Division Inhibitors (FtsZ)
FtsZ is an essential bacterial guanosine triphosphatase (GTPase) that polymerizes to form the Z-ring at the midcell, orchestrating bacterial cell division. It is structurally homologous to mammalian β-tubulin. 2,5-Dichloropyridin-3-amine serves as a critical precursor in synthesizing heteroaryl-substituted benzamides that inhibit FtsZ. The incorporation of the dichloropyridine moiety optimizes the lipophilicity (log P) and introduces critical halogen-bonding interactions within the FtsZ binding pocket, significantly improving the in vivo pharmacokinetic profile against multidrug-resistant Staphylococcus aureus[2].
Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) Antagonists
RORγt is a master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17. Antagonism of RORγt is a validated strategy for treating autoimmune diseases such as psoriasis and rheumatoid arthritis. The 2,5-dichloropyridin-3-amine scaffold is utilized to construct complex bicyclic heterocycles (e.g., tetrahydronaphthyridines) via palladium-catalyzed cross-coupling. The rigid, halogenated pyridine scaffold ensures the correct spatial orientation of the antagonist within the ligand-binding domain of RORγt[3].
Mechanism of action for RORγt antagonists derived from 2,5-dichloropyridin-3-amine.
Experimental Workflows and Protocols
To successfully utilize 2,5-dichloropyridin-3-amine, one must design self-validating experimental systems that account for its deactivated nature. Below are two field-proven protocols demonstrating its utility.
Protocol A: N-Acylation for FtsZ Inhibitor Precursors
This protocol details the acylation of 2,5-dichloropyridin-3-amine using an acid chloride. Because the amine is weakly nucleophilic, an excess of a tertiary amine base (Triethylamine, TEA) is critical to act as an acid scavenger, driving the equilibrium forward by neutralizing the generated HCl[2].
Step-by-Step Methodology:
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Preparation: Dissolve 2,5-dichloropyridin-3-amine (2.50 g, 15.33 mmol) in anhydrous dichloromethane (CH 2 Cl 2 , 50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. (Note: If starting from the HCl salt, an additional equivalent of base is required to liberate the free amine).
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Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (3.17 mL, 23.0 mmol, 1.5 equiv) dropwise. Causality: Cooling prevents exothermic degradation and side reactions, while TEA prevents the protonation of the weakly nucleophilic starting material.
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Electrophile Addition: Slowly add a solution of 2-(benzyloxy)acetyl chloride (4.20 g, 23.0 mmol, 1.5 equiv) in CH 2 Cl 2 (50 mL) via an addition funnel over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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System Validation & Isolation: To validate the system, thin-layer chromatography (TLC) using a Hexanes/EtOAc (3:1) solvent system is employed. The disappearance of the amine spot and the emergence of a higher Rf amide spot confirms reaction completion. Quench the reaction with saturated aqueous NaHCO 3 (50 mL). The subsequent aqueous workup removes the water-soluble TEA-HCl salt, self-purifying the organic intermediate. Dry over anhydrous Na 2 SO 4 and concentrate under reduced pressure[2].
Workflow for the N-acylation of 2,5-dichloropyridin-3-amine in FtsZ inhibitor synthesis.
Protocol B: Palladium-Catalyzed Heck Coupling for RORγt Antagonists
This protocol leverages the C2/C5 chlorine atoms for a Heck reaction. The use of Pd(OAc) 2 with BINAP provides a sterically demanding and electron-rich catalytic environment, facilitating the oxidative addition into the relatively strong C-Cl bond[3].
Step-by-Step Methodology:
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Reagent Assembly: In a Schlenk tube, combine 2,5-dichloropyridin-3-amine (5.0 g, 30.7 mmol), ethyl acrylate (3.69 g, 36.8 mmol, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 8.04 mL, 46.0 mmol, 1.5 equiv) in anhydrous DMF (50 mL).
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Catalyst Loading: Add Pd(OAc) 2 (0.689 g, 3.07 mmol, 10 mol%), tetrabutylammonium bromide (Bu 4 NBr, 0.989 g, 3.07 mmol, 10 mol%), and (R)-(+)-BINAP (1.910 g, 3.07 mmol, 10 mol%). Causality: Bu 4 NBr acts as a phase-transfer catalyst and stabilizes the colloidal Pd(0) active species, preventing catalyst aggregation.
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Degassing: Purge the mixture with argon for 10 minutes to remove dissolved oxygen, which could irreversibly oxidize the phosphine ligand or the active Pd(0) species.
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Heating: Seal the tube and heat to 100°C for 16 hours.
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System Validation & Purification: The self-validating nature of this protocol lies in the visual cue of the reaction mixture: a stable, homogeneous yellow/orange solution indicates active Pd(0) stabilized by BINAP, whereas the precipitation of palladium black signifies catalyst deactivation. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine to remove the polar DMF solvent, dry, and purify via chromatography[3].
References
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Title: Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE Source: Google Patents URL
Sources
- 1. 78607-32-6|3-Amino-2,5-dichloropyridine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE - Google Patents [patents.google.com]
